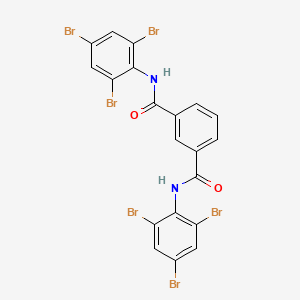![molecular formula C13H14N4O4 B14151992 2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide](/img/structure/B14151992.png)
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a keto group, a nitrobenzylidene moiety, and a nipecotamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide typically involves the condensation of 3-nitrobenzaldehyde with nipecotamide under specific reaction conditions. One common method includes the use of an organic solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The keto group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Nitrobenzylidene)-3-amino-5-methylpyrazole
- N’-(3-nitrobenzylidene)-2,2-diphenoxyacetohydrazide
- 2-(4-ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide
Uniqueness
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions
Eigenschaften
Molekularformel |
C13H14N4O4 |
|---|---|
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C13H14N4O4/c18-12-11(5-2-6-14-12)13(19)16-15-8-9-3-1-4-10(7-9)17(20)21/h1,3-4,7-8,11H,2,5-6H2,(H,14,18)(H,16,19)/b15-8+ |
InChI-Schlüssel |
HYDVGLHZTPKMFG-OVCLIPMQSA-N |
Isomerische SMILES |
C1CC(C(=O)NC1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(C(=O)NC1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Löslichkeit |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14151912.png)

![N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B14151926.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14151933.png)

![3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione](/img/structure/B14151937.png)
![1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene](/img/structure/B14151938.png)


![(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxybutanimidamide](/img/structure/B14151967.png)

![3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one](/img/structure/B14151981.png)

![1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B14151995.png)
